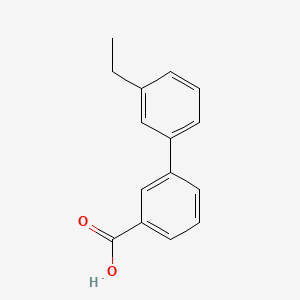

3'-Ethylbiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPCSEBXFMEWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681770 | |

| Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-74-8 | |

| Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3'-Ethylbiphenyl-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their rigid, yet tunable, structure allows for precise spatial orientation of functional groups, making them ideal candidates for interacting with biological targets. This guide focuses on a specific derivative, 3'-Ethylbiphenyl-3-carboxylic acid (CAS Number: 1215206-74-8), providing an in-depth look at its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.

Core Compound Identification and Properties

CAS Number: 1215206-74-8[1][2]

Molecular Formula: C₁₅H₁₄O₂

Molecular Weight: 226.27 g/mol

While specific experimental data for this compound is not extensively published, we can infer its key physicochemical properties based on its structure and data from closely related analogs such as 3-ethylbenzoic acid and other biphenyl carboxylic acids.[3][4][5]

| Property | Predicted/Inferred Value | Rationale/Supporting Data |

| Appearance | White to off-white crystalline solid. | Typical appearance for aromatic carboxylic acids.[3] |

| Melting Point | Expected to be a solid at room temperature. | 3-Ethylbenzoic acid has a melting point of 47°C. The larger biphenyl structure would likely result in a higher melting point.[4] |

| Boiling Point | > 300 °C | The boiling point of 3-ethylbenzoic acid is ~279 °C. The biphenyl moiety will increase the boiling point significantly.[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | Aromatic carboxylic acids generally have low water solubility which increases with temperature. The biphenyl and ethyl groups contribute to its lipophilicity, enhancing solubility in organic solvents.[3][5] |

| pKa | ~ 4 | The pKa of benzoic acid is 4.2. Substituents on the phenyl rings can influence acidity, but it is expected to be in a similar range.[5] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including substituted biphenyl carboxylic acids.[6] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[6] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best results.

Materials:

-

3-Bromobenzoic acid

-

3-Ethylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

-

Ethyl acetate (for extraction)

-

Hydrochloric acid (1 M, for acidification)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 3-ethylphenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.2 ppm.

-

Carboxylic Acid Proton: A broad singlet typically downfield, around 12 ppm, which can be concentration-dependent.

-

Ethyl Group Protons: A quartet around 2.7 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (120-145 ppm).

-

Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups in the aliphatic region.

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[7][10][11]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[7][10][11]

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 226.27. High-resolution mass spectrometry would confirm the elemental composition.

Potential Applications in Drug Discovery and Development

The biphenyl carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents due to its favorable pharmacological properties.[12]

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Agents: Substituted biphenyl carboxylic acids have been investigated as potential anticancer agents.[6] Their rigid structure allows them to be designed as inhibitors of specific protein-protein interactions or as enzyme inhibitors relevant to cancer signaling pathways.

URAT1 Inhibitors: Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1).[13] URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout. The structural features of this compound make it a candidate for investigation in this area.

Other Therapeutic Areas: The versatility of the biphenyl scaffold has led to its exploration in a wide range of other therapeutic areas, including as antihypertensive agents and antimicrobials.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for aromatic carboxylic acids should be followed. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The biphenyl carboxylic acid motif is a proven pharmacophore, suggesting that this compound and its derivatives hold significant potential for the development of novel therapeutics across various disease areas. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 3-Ethylbiphenyl-3-carboxylic acid | 1215206-74-8.

- PubChem. (n.d.). 3-Ethylbiphenyl. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). CAS 619-20-5: 3-ethylbenzoic acid.

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Molecules, 28(21), 7415.

- BIOFOUNT. (n.d.). 1215206-74-8|this compound|3....

- NIST. (n.d.). 3-Ethylbiphenyl. NIST Chemistry WebBook.

- Mummadi, M., et al. (2024). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 8(3), 277-293.

- Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948.

- NOP. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.

- ChemSrc. (n.d.). 3-Ethylbenzoic acid | CAS#:619-20-5.

- BYJU'S. (n.d.). Properties of Benzoic Acid.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. (2000). U.S.

- ChemicalBook. (n.d.). 3-ETHYLBENZOIC ACID | 619-20-5.

- Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5).

- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).

- Infrared spectra and structure of molecular complexes of aromatic acids. (2020). Journal of Applied Spectroscopy, 87, 797–804.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024).

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2012). Arabian Journal of Chemistry, 5(1), 1-20.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- PubChem. (n.d.). 3'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information.

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). Molecules, 20(6), 9986–10005.

- Sigma-Aldrich. (n.d.). 3-Biphenylcarboxylic acid ethyl ester AldrichCPR 19926-50-2.

- Oakwood Chemical. (n.d.). Biphenyl-3-carboxylic acid ethyl ester.

- eScholarship. (n.d.). UC Merced.

Sources

- 1. 3-Ethylbiphenyl-3-carboxylic acid | 1215206-74-8 [m.chemicalbook.com]

- 2. 1215206-74-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. CAS 619-20-5: 3-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 3-Ethylbenzoic acid | CAS#:619-20-5 | Chemsrc [chemsrc.com]

- 5. byjus.com [byjus.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. echemi.com [echemi.com]

- 12. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3'-Ethylbiphenyl-3-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-Ethylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive, theory-grounded resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally related analogs, we present a robust interpretation of the expected spectral features. This guide is designed to aid in the identification and characterization of this compound and to provide a framework for the spectroscopic analysis of related biphenyl structures.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant attention due to their diverse applications, ranging from pharmacologically active agents to key components in advanced materials.[1] The specific substitution pattern on the biphenyl scaffold dictates the molecule's physicochemical properties and biological activity. This compound, with its ethyl and carboxylic acid functionalities at the meta positions of the two phenyl rings, presents a unique structural motif.

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth, predictive analysis of the key spectroscopic features of this compound, offering a valuable reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The numbering convention used throughout this guide is illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, ethyl, and carboxylic acid protons. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of similar substituted biphenyl and benzoic acid derivatives.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - |

| Aromatic Protons | ~7.2 - 8.2 | Multiplet | ~1.5 - 8.0 |

| Methylene (-CH₂-) | ~2.7 | Quartet | ~7.6 |

| Methyl (-CH₃) | ~1.3 | Triplet | ~7.6 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Carboxylic Acid Proton: The proton of the carboxylic acid is typically deshielded and appears as a broad singlet far downfield (12-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.[4]

-

Aromatic Region: The nine aromatic protons will produce a complex multiplet pattern in the range of 7.2-8.2 ppm. The protons on the carboxylic acid-bearing ring are expected to be slightly more downfield due to the electron-withdrawing nature of the carboxyl group. The protons ortho to the carboxyl group (H-2 and H-4) and the proton between the two substituents on the other ring (H-2') will likely be the most deshielded.

-

Ethyl Group: The ethyl group will give rise to a characteristic quartet for the methylene protons (~2.7 ppm) and a triplet for the methyl protons (~1.3 ppm), with a coupling constant of approximately 7.6 Hz. The methylene protons are deshielded by the adjacent aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~168 - 172 |

| Aromatic C-COOH | ~130 - 134 |

| Aromatic C-CH₂CH₃ | ~142 - 146 |

| Other Aromatic C | ~125 - 130 |

| Methylene (-CH₂-) | ~29 |

| Methyl (-CH₃) | ~15 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and will appear at the downfield end of the spectrum (~168-172 ppm).[4]

-

Aromatic Carbons: The quaternary carbons attached to the other phenyl ring and the substituent groups (C-1, C-1', C-3, C-3') will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C-3) and the carbon bearing the ethyl group (C-3') will be identifiable. The remaining aromatic carbons will resonate in the typical aromatic region of 125-130 ppm.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being further downfield due to its proximity to the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the range of -1 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A spectral width of 0 to 200 ppm is typically sufficient.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2970 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic Acid) | 920-950 | Broad, Medium |

Expertise & Experience: Interpreting the IR Spectrum

-

Carboxylic Acid Group: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding.[5][6] This will be accompanied by a strong and sharp C=O stretching absorption between 1680 and 1710 cm⁻¹.[6] The presence of both of these bands is a strong indicator of a carboxylic acid functionality.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The C=C stretching vibrations of the benzene rings will give rise to a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 226 | Molecular Ion |

| [M-OH]⁺ | 209 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 181 | Loss of carboxyl group |

| [M-C₂H₅]⁺ | 197 | Loss of ethyl radical |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₄O₂ = 226.27 g/mol ).[7]

-

Key Fragmentation Pathways:

-

A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH), which would result in a peak at m/z 209.

-

Another characteristic fragmentation is the loss of the entire carboxyl group (-COOH), leading to a fragment at m/z 181. This corresponds to the 3-ethylbiphenyl cation.

-

Loss of the ethyl group (-C₂H₅) from the molecular ion would give a fragment at m/z 197.

-

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the abundance of each ion, resulting in a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretations of the expected ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and supported by data from analogous compounds. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This document is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel biphenyl derivatives, facilitating their research and development endeavors.

References

-

PubChem. Ethyl biphenyl-3-carboxylate. National Center for Biotechnology Information. [Link]

-

MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). Royal Society of Chemistry. [Link]

-

Springer. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Springer. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

NIST. 3-Ethylbiphenyl. NIST WebBook. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Biphenyl-3-carboxylic acid ethyl ester [oakwoodchemical.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3'-Ethylbiphenyl-3-carboxylic Acid

Introduction

3'-Ethylbiphenyl-3-carboxylic acid is a substituted biphenyl carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. Biphenyl derivatives are foundational in the development of various therapeutic agents, including anti-inflammatory drugs and anticancer agents.[1][2] The carboxylic acid functional group, while often crucial for biological activity, introduces challenges related to solubility and stability, which are critical determinants of a compound's developability and performance.

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the core physicochemical properties that govern the behavior of this molecule and detail the experimental workflows necessary for a robust assessment.

Part 1: Physicochemical Characterization - The Foundation of Behavior

A thorough understanding of a compound's intrinsic physicochemical properties is paramount before embarking on extensive solubility or stability studies. These properties dictate the compound's behavior in various environments and inform the design of subsequent experiments. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural components: a biphenyl core, an ethyl group, and a carboxylic acid moiety.

Key Physicochemical Parameters:

-

pKa (Acid Dissociation Constant): The pKa value indicates the strength of the carboxylic acid. For aromatic carboxylic acids like this one, the pKa is typically in the range of 3.5 to 4.5. This value is critical as it determines the ionization state of the molecule at a given pH, which in turn profoundly impacts its aqueous solubility.

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. The biphenyl structure contributes significantly to a high LogP, and the ethyl group further increases it. A high LogP suggests poor aqueous solubility and a preference for nonpolar environments.

-

Melting Point: The melting point provides an indication of the crystal lattice energy. A high melting point often correlates with lower solubility, as more energy is required to break the crystal structure. For comparison, the related compound 3-Biphenylcarboxylic acid has a melting point of 164-169 °C.[3]

Predicted Physicochemical Properties of this compound:

| Property | Predicted Value/Range | Rationale and Impact |

| Molecular Formula | C₁₅H₁₄O₂ | Based on chemical structure. |

| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula.[4] |

| pKa | ~4.0 | Typical for a benzoic acid derivative. Governs pH-dependent solubility. |

| LogP | > 4.0 | High lipophilicity due to the biphenyl and ethyl groups. Suggests low intrinsic aqueous solubility. |

| Melting Point | 150 - 180 °C | Solid at room temperature, indicating significant crystal lattice energy. |

| Aqueous Solubility | Low | Predicted to be poorly soluble in water, especially at acidic pH, due to high lipophilicity. |

Part 2: Solubility Profiling

Solubility is a critical factor for bioavailability and formulation development.[5] For a compound like this compound, with its predicted low aqueous solubility, a multi-faceted approach to solubility determination is necessary. This involves assessing both kinetic and thermodynamic solubility in various relevant media.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[6] It's a high-throughput screening method used early in discovery to quickly flag compounds with potential solubility issues.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state in a saturated solution.[6][7] The shake-flask method is the gold-standard for determining thermodynamic solubility.[8]

Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of this compound.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Microcentrifuge tubes

-

Orbital shaker

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add 1 mL of pH 7.4 PBS to the tube.

-

Equilibration: Place the tube on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

-

Quantification:

-

Prepare a standard curve of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Dilute the supernatant sample with acetonitrile to prevent precipitation.

-

Analyze the standards and the sample by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a typical starting point.

-

Calculate the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.

-

Part 3: Stability Assessment

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9] For drug development, this is governed by strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[10] They involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11] This information is invaluable for developing stability-indicating analytical methods, which are capable of separating the intact compound from its degradants.[12]

Typical Stress Conditions:

-

Acid/Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures to assess susceptibility to hydrolysis.[10]

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to evaluate oxidative stability.[10]

-

Photostability: Exposure to a controlled light source that provides both UV and visible light.

-

Thermal Degradation: Heating the solid compound at high temperatures (e.g., 60-80°C).

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation (stress testing).

Potential Degradation Pathways

Biphenyl structures can degrade through several mechanisms. A common pathway in biological systems or under oxidative stress involves hydroxylation of the aromatic rings, followed by ring cleavage.[13][14][15] For this compound, potential degradation could involve:

-

Oxidation of the ethyl group: The ethyl group could be oxidized to a hydroxyethyl or an acetyl group.

-

Hydroxylation of the biphenyl rings: The aromatic rings are susceptible to electrophilic attack, leading to the formation of hydroxylated derivatives.

-

Decarboxylation: Under severe thermal stress, the carboxylic acid group could be lost.

Experimental Protocol: Acid Hydrolysis Forced Degradation

Objective: To assess the stability of this compound in an acidic environment.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heating block or water bath

-

Validated HPLC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M HCl at a concentration of approximately 1 mg/mL.

-

Control Sample: Prepare a control sample in a 50:50 mixture of acetonitrile and water.

-

Stress Condition: Place the sample vial in a heating block set to 60°C. Keep the control sample at room temperature, protected from light.

-

Time Points: Withdraw aliquots from the stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralization: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

Analysis:

-

Analyze the control and all stressed samples using a validated stability-indicating LC-MS/MS method.

-

The method should be capable of resolving the parent peak from any new peaks that appear due to degradation.

-

Monitor the decrease in the parent peak area and the increase in the area of any degradant peaks.

-

-

Data Interpretation:

Conclusion

The successful development of any chemical entity, particularly for pharmaceutical applications, is contingent on a robust understanding of its fundamental properties. For this compound, its lipophilic biphenyl core and ionizable carboxylic acid group present a classic challenge in balancing solubility and stability. This guide has provided the strategic framework and detailed methodologies for a comprehensive assessment.

By systematically applying the described protocols for physicochemical characterization, solubility profiling, and forced degradation studies, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and ensure the quality and performance of the final product. The emphasis on understanding the "why" behind each experimental step, rather than simply following a protocol, empowers scientists to make informed decisions and troubleshoot effectively, ultimately accelerating the path from discovery to application.

References

-

Eawag-BBD. (1998). Biphenyl Degradation Pathway. Retrieved from [Link]

-

Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

-

Garrido-Sanz, D., et al. (2019). Pathways from biphenyl degradation identified in the metagenome of the biphenyl-degrading consortium. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyl degradation upper pathway. Retrieved from [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Spjuth, O., ed. Retrieved from [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Seeger, M., et al. (1999). Degradation of polychlorinated biphenyl metabolites by naphthalene-catabolizing enzymes. PubMed. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Al-Gohary, O. R. N. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ChemBK. (2024). 3-Biphenylcarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Methyl-biphenyl-3-carboxylic acid. Retrieved from [Link]

-

Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethylbiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethylbiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. onyxipca.com [onyxipca.com]

- 13. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

A Technical Guide to 3'-Ethylbiphenyl-3-carboxylic acid: Synthesis and Applications in Proteolysis-Targeting Chimeras (PROTACs)

This technical guide provides an in-depth exploration of 3'-Ethylbiphenyl-3-carboxylic acid, a versatile building block in modern organic synthesis. With a focus on practical applications, this document details a robust synthetic protocol for its preparation and elucidates its emerging role in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug discovery and development.

Introduction to this compound

This compound is a biphenyl derivative characterized by an ethyl group and a carboxylic acid moiety at the 3' and 3 positions of the biphenyl scaffold, respectively. The biphenyl framework is a privileged structure in medicinal chemistry, imparting conformational rigidity and favorable pharmacokinetic properties to bioactive molecules.[1] The presence of the carboxylic acid group offers a versatile handle for further chemical modifications, such as amide bond formation, making it an attractive building block for constructing more complex molecular architectures.[2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1215206-74-8 | |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol (predicted) | - |

| Melting Point | Not available. Estimated based on similar biphenyl carboxylic acids (e.g., 3-Biphenylcarboxylic acid: 164-169 °C).[4] | - |

| Boiling Point | Not available | - |

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryl compounds, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[5][6] This section provides a detailed, step-by-step protocol for the synthesis of this compound using this methodology.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

-

3-Ethylphenylboronic acid

-

3-Bromobenzoic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 3-ethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Expected Characterization Data

-

¹H NMR:

-

A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.[8]

-

Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm.

-

A quartet around 2.7 ppm and a triplet around 1.3 ppm, characteristic of the ethyl group.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-175 ppm.[8]

-

Aromatic carbons will resonate between 120-145 ppm.

-

The carbons of the ethyl group will appear at approximately 28 ppm and 15 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer, typically observed between 2500-3300 cm⁻¹.[8]

-

A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.

-

C-H stretches from the aromatic rings and the ethyl group.

-

-

Mass Spectrometry (ESI-MS):

-

The molecular ion peak [M-H]⁻ would be observed at m/z 225.09.

-

Application in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] this compound is an excellent building block for PROTAC synthesis, where it can be incorporated as a rigid linker or as part of a ligand that binds to either the protein of interest or the E3 ligase.

Hypothetical Workflow for PROTAC Synthesis

The following workflow illustrates how this compound can be utilized in the synthesis of a PROTAC.

Caption: Hypothetical workflow for PROTAC synthesis.

Step-by-Step Explanation:

-

Amide Coupling: The carboxylic acid of this compound is activated using standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This activated species then reacts with an amine-functionalized linker to form a stable amide bond.

-

Deprotection: If the linker contains a protecting group (e.g., a Boc group on a terminal amine), it is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to reveal a reactive functional group for the next step.

-

Final Coupling: The deprotected intermediate is then coupled to a ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide for Cereblon or a VHL ligand). This final coupling step, which could be another amide bond formation or a different type of reaction depending on the functional groups involved, yields the final PROTAC molecule.

The biphenyl core of this compound provides a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the presence of a modifiable carboxylic acid group make it an attractive component for the construction of complex molecules. Its emerging application in the field of targeted protein degradation, particularly as a scaffold for PROTACs, highlights its potential in the development of novel therapeutics. This guide provides a solid foundation for researchers to synthesize and utilize this compound in their synthetic endeavors.

References

-

PubChem. Ethyl biphenyl-3-carboxylate. Available from: [Link]

-

MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

-

PubChem. 3'-Methyl-biphenyl-3-carboxylic acid. Available from: [Link]

-

ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

-

NIST. 3-Ethylbiphenyl. Available from: [Link]

-

ChemBK. 3-Biphenylcarboxylic acid. Available from: [Link]

-

Oakwood Chemical. Biphenyl-3-carboxylic acid ethyl ester. Available from: [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. Available from: [Link]

-

PubChem. 3-Ethylbiphenyl. Available from: [Link]

-

St John's University. 2'-Ethylbiphenyl-3-carboxylic acid, min 98%, 1 gram. Available from: [Link]

-

DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available from: [Link]

-

NIST. 3-Ethylbiphenyl. Available from: [Link]

-

ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

-

National Institutes of Health. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

-

University of Toronto. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

-

NIST. 4'-Ethyl-4-biphenylcarboxylic acid. Available from: [Link]

-

Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

-

SCIRP. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Available from: [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Substituted Biphenyl-Carboxylic Acids: Synthesis, Therapeutic Applications, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted biphenyl-carboxylic acid motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth exploration of this critical chemical class, moving beyond simple recitation of facts to dissect the underlying principles that drive its utility. We will examine the strategic advantages of its rigid yet versatile structure, delve into the premier synthetic methodologies with a focus on the Nobel Prize-winning Suzuki-Miyaura coupling, and analyze its role in blockbuster therapeutics, including angiotensin II receptor blockers (ARBs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document is structured to provide not just the "what" but the "why," offering field-proven insights into experimental design, structure-activity relationships (SAR), and analytical validation for professionals engaged in drug discovery and development.

The Biphenyl-Carboxylic Acid Scaffold: A Privileged Structure in Drug Design

The power of the biphenyl-carboxylic acid scaffold lies in the synergistic interplay of its two core components:

-

The Biphenyl Core: This rigid, aromatic backbone provides a structurally defined anchor that can be precisely positioned within a biological target, such as a receptor binding pocket. Its planarity and hydrophobicity are key determinants of biological activity and pharmacokinetic properties. The ability to introduce substituents at various positions on both phenyl rings allows for fine-tuning of steric and electronic properties, enabling chemists to optimize potency and selectivity.[3][4]

-

The Carboxylic Acid Group: This functional group is pivotal for both biological interaction and physicochemical properties. It can act as a hydrogen bond donor and acceptor, often mimicking the interaction of endogenous ligands with their receptors.[5] Furthermore, its acidity enhances water solubility and can be crucial for oral bioavailability.[2] However, this acidic moiety is also implicated in certain side effects, such as the gastric toxicity associated with some NSAIDs, prompting research into derivatives that mask or replace this group.[6]

This combination of a rigid, tunable backbone and a highly interactive functional group makes the scaffold exceptionally versatile, leading to its successful application in developing treatments for hypertension, inflammation, cancer, and microbial infections.[1][2][4]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

While several methods exist for forming the core C-C bond of the biphenyl structure, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse in both academic and industrial settings.[1][7] Its widespread adoption is a direct result of its remarkable functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents and byproducts.[7]

The choice to employ Suzuki coupling over alternatives like Stille (toxic organotin reagents) or Negishi (air-sensitive organozinc reagents) is a strategic one, prioritizing safety, reliability, and scalability—critical considerations in a drug development context.[7]

Mechanism and Rationale

The catalytic cycle provides a clear rationale for the selection of reaction components. Understanding this mechanism is key to troubleshooting and optimizing the synthesis for specific substituted biphenyl-carboxylic acids.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromobenzoic acid derivative). This is often the rate-limiting step. The choice of a ligand, such as a bulky biaryl phosphine like SPhos, is critical here to facilitate this step, especially for less reactive aryl chlorides.[8]

-

Transmetalation: The organic group from the organoboron species (e.g., a substituted phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate complex, making the aryl group more nucleophilic and facilitating the transfer.[9]

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Detailed Experimental Protocol: Synthesis of a Generic Biphenyl-Carboxylic Acid

This protocol outlines a robust, scalable procedure for synthesizing a biphenyl-carboxylic acid derivative via a Pd/C-catalyzed Suzuki coupling, a method favored for its cost-effectiveness and ease of catalyst removal.[10]

Objective: To synthesize 4'-(substituted)-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

Substituted phenylboronic acid (1.1 eq)

-

Palladium on Carbon (Pd/C, 10 wt. %, ~1 mol %)[10]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Ethyl Acetate (for extraction)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoic acid (1.0 eq), the substituted phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the Pd/C catalyst (1 mol %).[2]

-

Solvent Addition: Add the 1,4-dioxane/water mixture to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid to ensure the carboxylic acid spots cleanly. The disappearance of the 4-bromobenzoic acid starting material indicates reaction completion (typically 4-16 hours).

-

Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid Pd/C catalyst.[10] Wash the Celite pad with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the aqueous phase with ethyl acetate (3x).

-

Acidification: Combine the organic layers and wash with water, then with brine. Isolate the aqueous phase and acidify to a pH of ~2 using 1M HCl. The biphenyl-carboxylic acid product should precipitate as a solid.[10]

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure substituted biphenyl-carboxylic acid.[2]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Key Therapeutic Applications & Structure-Activity Relationships (SAR)

The biphenyl-carboxylic acid scaffold is central to two major classes of drugs: Angiotensin II Receptor Blockers (ARBs) and certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Angiotensin II Receptor Blockers (ARBs) - The "Sartans"

ARBs are a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[11] They act by selectively blocking the angiotensin II type 1 (AT₁) receptor, thus inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[11] Losartan was the first of this class, and its development is a landmark in rational drug design.

Mechanism of Action:

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs.

SAR of "Sartans":

The development of ARBs from peptide leads to non-peptide mimics like Losartan revealed several critical structural features required for potent AT₁ antagonism.[12]

-

Acidic Group: An acidic moiety, typically a tetrazole ring or a carboxylic acid, is essential for activity.[12] This group is believed to mimic the C-terminal carboxylate of angiotensin II, interacting with basic residues like Lys199 in the AT₁ receptor pocket.[12] The tetrazole is often preferred over a simple carboxylic acid due to its improved metabolic stability and pharmacokinetic profile.

-

Biphenyl-Methyl Group: This hydrophobic group provides the structural scaffold that correctly orients the other key functional groups. It interacts with hydrophobic pockets within the receptor.[12]

-

n-Butyl Chain: An alkyl chain, typically a butyl group, attached to the imidazole ring (or a bioisostere) is required to fill another hydrophobic pocket, mimicking the side chain of the isoleucine residue in angiotensin II.

-

Imidazole Ring (or Bioisostere): This heterocyclic ring, as seen in Losartan, or its replacement with an acylated amino acid in Valsartan, provides additional binding interactions.[12]

| Compound | R¹ (Acidic Group) | R² (Heterocycle) | Key Feature |

| Losartan | Tetrazole | Imidazole | First-in-class, active metabolite.[13] |

| Valsartan | Carboxylic Acid | Acylated Valine | Imidazole replaced with amino acid.[12] |

| Telmisartan | Carboxylic Acid | Benzimidazole | Longest half-life, high receptor affinity.[14] |

| Irbesartan | Tetrazole | Spirocyclopentane | High bioavailability.[15] |

Table 1: Comparison of key structural features in common ARBs ("Sartans").

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Several NSAIDs feature the biphenyl-carboxylic acid core. These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5]

-

Diflunisal: A difluorinated biphenyl-carboxylic acid derivative.

-

Fenbufen: A γ-oxo-[1,1'-biphenyl]-4-butanoic acid that acts as a prodrug, being metabolized to the active biphenylacetic acid derivative.[2]

-

Flurbiprofen: A fluoro-substituted biphenylpropionic acid.[2]

The carboxylic acid group in these NSAIDs is crucial for their mechanism, as it mimics the carboxylate of the natural COX substrate, arachidonic acid, allowing it to bind to a key arginine residue (Arg120) in the active site of the enzyme.[5] However, this same acidic group contributes to gastrointestinal side effects by causing direct irritation to the gastric mucosa and by reducing the synthesis of protective prostaglandins in the stomach lining.[6]

Pharmacokinetics and Analytical Characterization

The journey of a substituted biphenyl-carboxylic acid from a synthesized powder to an effective drug is governed by its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

-

Absorption & Bioavailability: Most ARBs have intermediate oral bioavailability (e.g., Losartan ~33%, Valsartan ~25%).[15] Some are administered as prodrugs (e.g., Candesartan cilexetil) to improve absorption.[15]

-

Distribution: These compounds are typically highly protein-bound in the plasma (>95%), which influences their distribution and duration of action.[15][16]

-

Metabolism: Metabolism is highly variable. Losartan is metabolized by CYP2C9 and CYP3A4 to a more potent active metabolite, E-3174.[13] In contrast, Valsartan undergoes minimal metabolism.[17] Understanding the metabolic pathway is critical for predicting potential drug-drug interactions.

-

Excretion: Elimination occurs through both renal and fecal routes.

Analytical Validation: Ensuring the identity, purity, and quality of these compounds is non-negotiable. A standard suite of analytical techniques is employed:

-

High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation.[2]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and its fragments.[2]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[2]

Future Directions and Conclusion

The substituted biphenyl-carboxylic acid scaffold remains a highly productive platform for drug discovery.[1] Current research continues to explore its potential in new therapeutic areas, including oncology and infectious diseases.[2][18] Innovations in synthetic methodology, such as the development of more efficient and greener catalytic systems for Suzuki coupling, are reducing the environmental impact and cost of production.[19] Furthermore, a deeper understanding of the structure-activity relationships and the drivers of off-target effects is enabling the design of next-generation compounds with improved safety and efficacy profiles. This guide has provided a framework for understanding this vital chemical class, from the fundamental principles of its synthesis to its application in life-saving medicines.

References

- Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (n.d.). ijrap.net.

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

-

Angiotensin II receptor blocker . (2024). Wikipedia. [Link]

-

Lymperopoulos, A., et al. (2017). Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production . Physiological Reports, 5(19), e13454. [Link]

-

Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls . Journal of the Chemical Society C: Organic, 840. [Link]

-

Discovery and development of angiotensin receptor blockers . (2024). Wikipedia. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . Université de Bourgogne. [Link]

-

BIPHENYL CARBOXYLIC ACID . (n.d.). Ataman Kimya. [Link]

-

Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls . Journal of the Chemical Society C: Organic. [Link]

-

Kankate, R. S., et al. (2013). Comprehensive Structure Activity Relationship Studies for Angiotensin II Receptor Antagonists as Antihypertensive Agents . Semantic Scholar. [Link]

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14 . (n.d.). ResearchGate. [Link]

-

Goghari, M. H., et al. (1986). Structure-activity relationships for the competitive angiotensin antagonist [sarcosine1, O-methyltyrosine4]angiotensin II (sarmesin) . Journal of Medicinal Chemistry, 29(7), 1121-1125. [Link]

-

Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides . Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]

-

Suzuki reaction . (2024). Wikipedia. [Link]

-

Kuchekar, A. B., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . ResearchGate. [Link]

-

Preparation of biphenyl-4-carboxylic acid 5-(arylidene) . (n.d.). ResearchGate. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst . (2025). ResearchGate. [Link]

-

Yedlapati, S. H., & Khan, M. A. B. (2025). Angiotensin II Receptor Blockers (ARB) . StatPearls. [Link]

-

Walker, S. D., et al. (2004). A New Class of Highly Active Palladium Catalysts for Suzuki−Miyaura Coupling Reactions of Aryl Chlorides . Journal of the American Chemical Society, 126(37), 11408-11417. [Link]

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions . (2025). National Institutes of Health. [Link]

-

Sica, D. A., et al. (1997). Clinical pharmacokinetics of losartan . Clinical Pharmacokinetics, 32(5), 358-371. [Link]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides . (n.d.). ResearchGate. [Link]

-

Belz, G. G. (1995). Pharmacokinetic-pharmacodynamic profile of angiotensin II receptor antagonists . Journal of Hypertension Supplement, 13(2), S3-S10. [Link]

-

Pharmacology and Pharmacokinetics of Angiotensin Receptor Blockers . (n.d.). ResearchGate. [Link]

-

Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects . (2025). ResearchGate. [Link]

-

Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors . Molecules, 28(21), 7431. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? . Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-5. [Link]

-

Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) . (n.d.). ResearchGate. [Link]

-

de la Fuente, M. C., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach . Organic Process Research & Development, 5(4), 434-437. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 12. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 13. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacokinetic-pharmacodynamic profile of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3'-Ethylbiphenyl-3-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the critical physicochemical properties of 3'-ethylbiphenyl-3-carboxylic acid derivatives, a chemical scaffold with significant potential in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, a deep understanding of these properties is not merely academic; it is fundamental to designing and developing safe and effective therapeutics. This document moves beyond a simple listing of parameters to explain the causality behind experimental choices and to provide actionable, field-proven protocols for characterization.

The journey of a drug molecule from administration to its target is governed by its intrinsic physicochemical characteristics. Properties such as lipophilicity, acidity, solubility, and solid-state form dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and potential for toxicity.[1][2][3] For the biphenyl carboxylic acid class of compounds, which have shown promise in various therapeutic areas including as URAT1 inhibitors and anticancer agents, a thorough physicochemical profiling is the first step towards successful clinical translation.[4][5][6]

Section 1: Lipophilicity - The Gatekeeper of Biological Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[7] It governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. The most common measure of lipophilicity is the partition coefficient (LogP) and the distribution coefficient (LogD).

The Significance of LogP and LogD

LogP is the logarithm of the ratio of the concentration of an un-ionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8][9]

LogP = log10 ([Compound]octanol / [Compound]aqueous)

For ionizable molecules like this compound derivatives, the distribution coefficient (LogD) is more physiologically relevant as it considers both the ionized and un-ionized forms of the compound at a specific pH.[9]

A delicate balance of lipophilicity is crucial. While sufficient lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][7] For orally administered drugs, a LogP value of less than 5 is generally considered desirable, as per Lipinski's Rule of Five.[9]

Experimental Determination of LogP/LogD

Protocol 1: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning.[10][11]

Materials:

-

This compound derivative

-

n-Octanol (pre-saturated with water or buffer)

-

Water or 7.4 pH phosphate-buffered saline (PBS) (pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From this, prepare a working solution in the aqueous phase (water or PBS).

-

Partitioning: In a centrifuge tube, add a known volume of the aqueous solution of the compound and an equal volume of the pre-saturated n-octanol.

-

Equilibration: Tightly cap the tube and shake it gently on a mechanical shaker for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw a known volume from both the aqueous and organic phases. Be cautious not to disturb the interface.

-

Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-